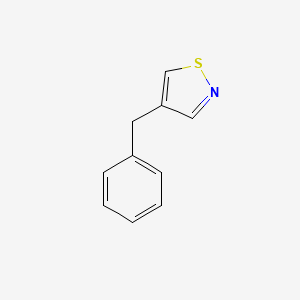

Isothiazole,4-(phenylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

36412-26-7 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-benzyl-1,2-thiazole |

InChI |

InChI=1S/C10H9NS/c1-2-4-9(5-3-1)6-10-7-11-12-8-10/h1-5,7-8H,6H2 |

InChI Key |

YEPBKWKFFVWMDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isothiazole, 4 Phenylmethyl and Its Derivatives

De Novo Ring Synthesis Strategies for the Isothiazole (B42339) Nucleus

The construction of the isothiazole ring system from acyclic precursors, known as de novo synthesis, is a cornerstone of isothiazole chemistry. These methods offer the flexibility to introduce a variety of substituents onto the heterocyclic core.

Cyclization Reactions Involving Nitrogen and Sulfur Precursors

A prevalent strategy for the synthesis of the isothiazole ring involves the cyclization of linear precursors that contain the requisite nitrogen and sulfur atoms in an appropriate arrangement. One classical and effective approach is the oxidative cyclization of α,β-unsaturated thiocarboxamides. While not specifically documented for 4-(phenylmethyl)isothiazole, this method can be conceptually applied by utilizing a precursor such as 3-phenyl-2-(aminocarbonyl)prop-1-ene-1-thiolate. The presence of an oxidizing agent facilitates the formation of the N-S bond, leading to the desired isothiazole ring.

Another significant cyclization strategy involves the reaction of enamines, enaminones, or related species with a sulfur source and an aminating agent. For the synthesis of 4-(phenylmethyl)isothiazole, a potential pathway involves the reaction of a β-ketodithioester or β-ketothioamide bearing a benzyl (B1604629) group at the α-position with an ammonia equivalent. This approach relies on a sequential imine formation, cyclization, and subsequent oxidation to furnish the aromatic isothiazole ring.

A summary of conceptual cyclization strategies is presented in Table 1.

| Precursor Type | Reagents & Conditions | Resulting Bond Formation | Reference |

| α,β-Unsaturated Thiocarboxamide | Oxidizing Agent (e.g., I2, H2O2) | N-S | [General methodology] |

| β-Ketodithioester/β-Ketothioamide | NH4OAc, Aerial Oxidation | C-N, S-N | researchgate.net |

| Alkynyl Oxime Ethers | Na2S | C-S, N-S | youtube.com |

Table 1: Conceptual Cyclization Strategies for the Isothiazole Nucleus.

Multicomponent Reactions for Isothiazole Ring Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical route to complex molecules. Several MCRs have been developed for the synthesis of isothiazoles and could be adapted for the preparation of 4-(phenylmethyl)isothiazole.

A notable example is the three-component reaction of enaminoesters, a source of sulfur, and a third component that provides the remaining atoms for the ring. For instance, a reaction involving an enaminoester derived from a benzyl-substituted ketone, elemental sulfur, and an appropriate third reactant could potentially yield the 4-(phenylmethyl)isothiazole core. nih.gov The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials.

Another promising MCR approach involves the reaction of alkynones, a sulfur source like xanthate, and an ammonium (B1175870) salt. nih.gov By employing an alkynone with a benzyl group, this methodology could provide a direct route to 4-(phenylmethyl)isothiazole derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Reference |

| Enaminoester | Sulfur | Fluorodibromoiamide/ester | - | Thiazole (B1198619)/Isothiazole | nih.gov |

| Alkynone | Xanthate | NH4I | Transition-metal-free | Substituted Isothiazole | nih.gov |

Table 2: Representative Multicomponent Reactions for Isothiazole Synthesis.

Regioselective Control in Ring Closure Methodologies

Achieving regiochemical control is a critical aspect of isothiazole synthesis, particularly when unsymmetrical precursors are employed. The formation of 4-substituted isothiazoles, such as 4-(phenylmethyl)isothiazole, requires precise control over the cyclization step to avoid the formation of isomeric products.

In cyclization reactions of β-functionalized thioamides, the regioselectivity is often dictated by the nature of the substituents and the reaction conditions. For example, in the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate, the reaction proceeds through a specific cascade of imine formation, cyclization, and oxidation, ensuring a single regioisomer. researchgate.net Adapting this methodology with an appropriately substituted β-ketodithioester would be a key strategy for the regioselective synthesis of 4-(phenylmethyl)isothiazole.

Similarly, in multicomponent reactions, the order of bond formation and the inherent reactivity of the starting materials govern the regiochemical outcome. The choice of reactants and catalysts can be fine-tuned to favor the formation of the desired 4-substituted isothiazole isomer.

Functionalization Strategies for the Phenylmethyl Substituent

The phenylmethyl (benzyl) group at the 4-position of the isothiazole ring is not merely a passive substituent; its benzylic position offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Side-Chain Elaboration via Alkylation and Arylation Reactions

The benzylic protons of the phenylmethyl group are susceptible to deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or aryl halides, to achieve side-chain elongation and elaboration.

Alkylation: The introduction of alkyl groups at the benzylic position can be achieved by treating 4-(phenylmethyl)isothiazole with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction would lead to the formation of 4-(1-phenylethyl)isothiazole or 4-(1-phenylpropyl)isothiazole, respectively.

Arylation: The introduction of an aryl group at the benzylic position can be more challenging but can be accomplished through modern cross-coupling methodologies. One potential approach involves the deprotonation of the benzylic position followed by a transition-metal-catalyzed cross-coupling reaction with an aryl halide.

Oxidation and Reduction Chemistry of the Phenylmethyl Moiety

The benzylic position of the phenylmethyl group is prone to oxidation due to the stability of the resulting benzylic radical or carbocation intermediates.

Oxidation: Treatment of 4-(phenylmethyl)isothiazole with a suitable oxidizing agent can lead to the formation of a ketone, 4-(benzoyl)isothiazole. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromium-based oxidants. masterorganicchemistry.com Milder and more selective oxidation methods, potentially utilizing photocatalysis or enzymatic catalysis, could also be employed to achieve this transformation under greener conditions. organic-chemistry.org The resulting ketone can serve as a valuable intermediate for further functionalization, such as conversion to an oxime or hydrazone.

Reduction: While the phenylmethyl group is already in a reduced state, the phenyl ring itself can be subjected to reduction under specific conditions. Birch reduction, using a solution of an alkali metal (e.g., sodium or lithium) in liquid ammonia with an alcohol, could selectively reduce the phenyl ring to a non-aromatic cyclohexadiene derivative. This transformation would significantly alter the electronic and steric properties of the substituent. It is important to note that the isothiazole ring may also be susceptible to reduction under these conditions, necessitating careful optimization of the reaction parameters.

A summary of potential functionalization reactions is provided in Table 3.

| Reaction Type | Reagents & Conditions | Product |

| Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | 4-(1-Phenylalkyl)isothiazole |

| Arylation | 1. Strong Base 2. Transition-Metal Catalyst, Aryl Halide (Ar-X) | 4-(1-Phenyl-1-arylmethyl)isothiazole |

| Oxidation | KMnO4 or CrO3 | 4-(Benzoyl)isothiazole |

| Reduction (of phenyl ring) | Na/Li, liquid NH3, ROH | 4-(Cyclohexadienylmethyl)isothiazole |

Table 3: Potential Functionalization Reactions of the Phenylmethyl Moiety.

Derivatization of Pre-formed Isothiazole Ring Systems

Once the core Isothiazole, 4-(phenylmethyl)- ring system is constructed, further molecular complexity can be achieved through various derivatization techniques. These methods allow for the introduction of new functional groups and substituents, enabling the fine-tuning of the molecule's properties.

The reactivity of the isothiazole ring towards substitution reactions is dictated by the electron distribution within the heterocyclic system. The presence of nitrogen and sulfur heteroatoms creates a unique electronic landscape that directs the course of both electrophilic and nucleophilic attacks.

Electrophilic Substitution: The isothiazole ring is generally considered an electron-deficient system, which makes electrophilic substitution challenging compared to more electron-rich aromatic rings. However, under forcing conditions or with potent electrophiles, substitution can occur. The regioselectivity is influenced by the stability of the Wheland intermediate. Theoretical studies and experimental evidence on related isothiazole systems suggest that the C4 position is the most susceptible to electrophilic attack, followed by the C5 position. In the case of Isothiazole, 4-(phenylmethyl)-, the C4 position is already substituted. Therefore, electrophilic substitution would be expected to occur primarily at the C5 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more common for isothiazoles, particularly when a good leaving group (such as a halogen) is present on the ring. The electron-withdrawing nature of the ring facilitates the attack of nucleophiles. For derivatives of Isothiazole, 4-(phenylmethyl)-, a halogen atom placed at the C3 or C5 position can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This strategy is a powerful tool for introducing diverse functional groups onto the isothiazole core. For instance, nucleophile-induced ring contraction has been observed in related benzothiazine systems, where nucleophilic attack leads to cleavage and subsequent intramolecular cyclization to form a new heterocyclic system beilstein-journals.org.

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to the derivatization of isothiazoles. dntb.gov.uaresearchgate.net These reactions typically involve the coupling of a functionalized (e.g., halogenated) isothiazole with an organometallic reagent.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Palladium-catalyzed coupling of a halo-isothiazole with a boronic acid or ester to form a new C-C bond.

Stille Coupling: Palladium-catalyzed coupling of a halo-isothiazole with an organostannane reagent.

Heck Coupling: Palladium-catalyzed reaction of a halo-isothiazole with an alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed coupling of a halo-isothiazole with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of a halo-isothiazole with an amine to form a C-N bond.

These reactions provide reliable and versatile pathways to introduce aryl, heteroaryl, alkyl, alkenyl, alkynyl, and amino groups at specific positions of the isothiazole ring, typically at C3 or C5, by starting with the corresponding halogenated precursor.

Table 1: Representative Transition Metal-Catalyzed Coupling Reactions on Heterocyclic Scaffolds

| Coupling Reaction | Catalyst System (Typical) | Substrates | Product Type |

| Suzuki | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Heteroaryl-Halide + Aryl Boronic Acid | Heteroaryl-Aryl |

| Stille | Pd(PPh₃)₄ | Heteroaryl-Halide + Organostannane | Heteroaryl-Alkyl/Aryl |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, base | Heteroaryl-Halide + Terminal Alkyne | Heteroaryl-Alkynyl |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., Xantphos) | Heteroaryl-Halide + Amine | Heteroaryl-Amine |

A more recent and highly step-economical approach to functionalization is direct C–H activation. This methodology avoids the need for pre-functionalization (e.g., halogenation) of the substrate, instead forming a new bond directly at a C–H site. nih.gov These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. researchgate.netmdpi.com

For Isothiazole, 4-(phenylmethyl)-, C–H activation could potentially target the C5 position on the isothiazole ring or various positions on the pendant phenyl ring. The regioselectivity is a significant challenge and is often controlled by a directing group—a functional group on the substrate that coordinates to the metal catalyst and directs it to a specific, often ortho, C–H bond. While specific examples on the 4-benzylisothiazole system are not widely reported, the strategy has been successfully applied to a vast range of other heterocyclic compounds, demonstrating its potential for the late-stage functionalization of the target molecule. nih.gov

Stereochemical Considerations in Synthesis

When synthesizing derivatives of Isothiazole, 4-(phenylmethyl)-, controlling the stereochemistry is crucial if chiral centers are introduced. This is particularly important in pharmaceutical chemistry, where different enantiomers or diastereomers of a molecule can have vastly different biological activities.

One of the classical and most reliable methods for controlling stereochemistry is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed, yielding an enantiomerically enriched product. nih.gov

For derivatives of Isothiazole, 4-(phenylmethyl)-, a chiral auxiliary could be employed in several ways. For example, if a carboxylic acid group were present on the phenyl ring, it could be converted to an amide using a chiral amine (e.g., a derivative of (S)-(-)-1-phenylethylamine). The chiral auxiliary would then direct the stereoselectivity of reactions such as alkylation or aldol addition at a position alpha to the amide carbonyl. Widely used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism |

| Evans' Oxazolidinones | Asymmetric alkylations, aldol reactions | Forms a chiral enolate that is shielded on one face |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, conjugate additions | Steric hindrance from the sultam ring directs the approach of reagents |

| Pseudoephedrine | Asymmetric alkylation of carboxylic acids | Forms a stable chelated enolate with high facial bias |

| SAMP/RAMP Hydrazines | Asymmetric α-alkylation of ketones/aldehydes | Forms a chiral hydrazone enolate |

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral molecules. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Diastereoselective Synthesis: If a molecule already contains a chiral center, new stereocenters can be introduced with selectivity, leading to the preferential formation of one diastereomer over others. The existing stereocenter can influence the transition state energy of the reaction, favoring the approach of reagents from one direction. For example, the reduction of a ketone on a side chain attached to a chiral Isothiazole, 4-(phenylmethyl)- derivative could proceed diastereoselectively.

Enantioselective Synthesis: This involves the creation of a chiral molecule from an achiral precursor using a chiral catalyst or reagent. rsc.org Methodologies include:

Organocatalysis: The use of small, chiral organic molecules (e.g., proline derivatives, chiral amines, or squaramides) to catalyze stereoselective reactions. researchgate.net

Transition Metal Catalysis: The use of a chiral ligand coordinated to a metal center. The chiral ligand creates a chiral environment around the metal, which in turn leads to the enantioselective formation of the product. This is widely used in asymmetric hydrogenations, epoxidations, and C-C bond-forming reactions.

These enantioselective methods could be applied to synthesize chiral derivatives of Isothiazole, 4-(phenylmethyl)-, for example, by performing an asymmetric hydrogenation of a C=C bond in a side chain or by a chiral-catalyzed coupling reaction that creates a stereocenter. nih.govnih.gov

Green Chemistry Principles in Isothiazole, 4-(Phenylmethyl)- Synthesis

The application of green chemistry principles to the synthesis of isothiazole, 4-(phenylmethyl)- aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, the development of catalytic reactions to minimize waste, and the design of synthetic routes with high atom economy.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. To this end, research has focused on developing solvent-free (neat) reactions and utilizing water as a benign solvent.

A notable advancement in this area is the ammonium thiocyanate-promoted neat synthesis of isothiazoles rsc.orgresearchgate.net. This method offers a simple, rapid, and eco-friendly route to the isothiazole core structure. While specific examples for the synthesis of Isothiazole, 4-(phenylmethyl)- using this exact method are not extensively detailed in the available literature, the general applicability of this approach to substituted isothiazoles suggests its potential for the target compound. The reaction typically involves the condensation of appropriate precursors under solvent-free conditions, often accelerated by microwave irradiation, which can significantly reduce reaction times and energy consumption .

The use of water as a solvent is another cornerstone of green synthesis. For the synthesis of related heterocyclic compounds like thiazole derivatives, methods utilizing water as a solvent have been reported, often in the absence of a catalyst bepls.com. These reactions, typically involving the reflux of reactants, demonstrate the feasibility of aqueous-phase synthesis for heterocyclic systems, which could be adapted for 4-benzylisothiazole.

Table 1: Comparison of Reaction Conditions for Isothiazole Synthesis

| Method | Solvent | Catalyst | Temperature | Reaction Time | Advantages |

| Conventional Synthesis | Organic Solvents (e.g., Toluene, DMF) | Various | Elevated | Hours to Days | Well-established |

| Neat Synthesis | None | Ammonium Thiocyanate (B1210189) | Elevated (often with microwave) | Minutes | Solvent-free, rapid, eco-friendly rsc.orgresearchgate.net |

| Aqueous Synthesis | Water | Often catalyst-free | Reflux | Hours | Environmentally benign solvent bepls.com |

Catalytic and Biocatalytic Approaches

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions and with reduced waste generation. For the synthesis of isothiazole and its derivatives, various catalytic systems have been explored.

Catalytic Approaches:

Recent research has highlighted the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby minimizing waste. For instance, KOH-mediated synthesis of substituted isothiazoles has been developed as a transition-metal-free approach organic-chemistry.org. This method allows for the formation of the isothiazole ring under aerial conditions, avoiding the need for expensive and toxic metal catalysts organic-chemistry.org. While this specific methodology produces 3-hydroxy-4,5-disubstituted isothiazoles, the underlying principle of using a simple, recyclable catalyst is highly relevant to the green synthesis of other isothiazole derivatives.

Biocatalytic Approaches:

Biocatalysis, the use of enzymes or whole microbial cells as catalysts, offers several advantages in terms of sustainability, including high selectivity, mild reaction conditions (often in aqueous media), and the use of renewable resources. While specific biocatalytic routes for the direct synthesis of Isothiazole, 4-(phenylmethyl)- are not yet well-documented, the potential of biocatalysts in the synthesis of related heterocyclic compounds is an active area of research. For example, chitosan and its derivatives have been investigated as eco-friendly biocatalysts for the synthesis of thiazole derivatives nih.gov. These biopolymer-based catalysts are biodegradable, non-toxic, and can be reused multiple times nih.gov. The application of such biocatalytic systems to the synthesis of isothiazoles represents a promising avenue for future research.

Table 2: Overview of Catalytic Approaches in Heterocycle Synthesis

| Catalyst Type | Example | Advantages | Potential Application for 4-Benzylisothiazole |

| Homogeneous Catalyst | KOH | Transition-metal-free, inexpensive organic-chemistry.org | Adaptation for the synthesis of the 4-benzylisothiazole core. |

| Heterogeneous Catalyst | Zeolites | Reusable, shape-selective | Potential for solvent-free synthesis under microwave irradiation. |

| Biocatalyst | Chitosan | Biodegradable, non-toxic, reusable nih.gov | Development of a biocatalytic route for isothiazole ring formation. |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product researchgate.net. A high atom economy indicates that the reaction generates minimal waste. The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions .

The calculation for percent atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 rsc.org

In the context of synthesizing Isothiazole, 4-(phenylmethyl)-, synthetic routes with high atom economy are preferred. For instance, a hypothetical addition reaction that directly forms the target molecule from its constituent fragments would have a high atom economy. In contrast, substitution or elimination reactions that generate stoichiometric byproducts will have a lower atom economy .

Waste minimization is closely linked to atom economy and involves strategies to reduce the generation of byproducts, unused reagents, and solvent waste. Key strategies include:

Catalytic Reactions: As discussed previously, using catalysts in small amounts that can be recycled minimizes waste compared to stoichiometric reagents researchgate.net.

Process Mass Intensity (PMI): This metric considers the total mass of materials (reactants, solvents, reagents) used to produce a certain mass of product. A lower PMI indicates a more sustainable and less wasteful process rsc.org.

By designing synthetic routes that maximize atom economy and minimize the E-factor (environmental factor, which is the mass of waste per mass of product), the synthesis of Isothiazole, 4-(phenylmethyl)- can be made significantly more sustainable researchgate.net.

Table 3: Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Definition | Ideal Value | Significance |

| Atom Economy (%) | (MW of product / Σ MW of reactants) x 100 | 100% | Measures the efficiency of reactant atom incorporation into the product. rsc.org |

| E-Factor | Mass of waste / Mass of product | 0 | Quantifies the amount of waste generated. researchgate.net |

| Process Mass Intensity (PMI) | Total mass in / Mass of product | 1 | Provides a holistic measure of the process efficiency. rsc.org |

| Reaction Mass Efficiency (RME) (%) | (Mass of product / Σ Mass of reactants) x 100 | 100% | Relates the mass of the product to the mass of the reactants. rsc.org |

Reaction Mechanisms and Chemical Reactivity of Isothiazole, 4 Phenylmethyl

Electrophilic Aromatic Substitution on the Isothiazole (B42339) Ring System

The isothiazole ring possesses a degree of aromaticity, which lends it stability. However, due to the electronegativity of the sulfur and nitrogen atoms, the ring system is generally considered electron-deficient. thieme-connect.comudayton.edu This characteristic makes electrophilic aromatic substitution (EAS) on the unsubstituted isothiazole ring less facile compared to electron-rich heterocycles like pyrrole (B145914) or furan, often requiring more forcing conditions. scispace.commsu.edu Nevertheless, substitution is possible, and its regioselectivity is governed by the directing effects of existing substituents.

Regioselectivity and Directing Effects of Substituents

In Isothiazole, 4-(phenylmethyl)-, two aromatic systems are available for electrophilic attack: the isothiazole ring and the phenyl ring of the benzyl (B1604629) group.

Phenyl Ring: The phenylmethyl group contains a separate benzene (B151609) ring. The alkyl group attached to this ring (the isothiazol-4-ylmethyl fragment) acts as a weak activating, ortho, para-director. chemistrysteps.com Therefore, electrophilic substitution is expected to occur preferentially at the ortho (2'- and 6'-) and para (4'-) positions of the phenyl ring. Given the deactivated nature of the isothiazole ring, electrophilic attack is more likely to occur on the activated phenyl ring of the benzyl group under typical EAS conditions.

The following table summarizes the directing effects of the substituents on the different rings within the molecule.

| Ring System | Substituent | Substituent Type | Predicted Position of Attack |

| Isothiazole | 4-Benzyl Group | Weakly Activating | C5 |

| Phenyl | Isothiazol-4-ylmethyl | Weakly Activating | ortho (C2', C6'), para (C4') |

Mechanistic Pathways of Substitution Reactions

The mechanism for electrophilic aromatic substitution on either the isothiazole or the phenyl ring proceeds through a common pathway involving a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. ksu.edu.sasavemyexams.com

The general mechanism consists of two primary steps:

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. A positively charged sigma complex is formed.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the sigma complex. This restores the aromaticity of the ring and yields the final substituted product. savemyexams.com

For an attack at the C5 position of the isothiazole ring, the intermediate carbocation's positive charge is delocalized over the ring atoms. Similarly, for an attack on the phenyl ring, the charge is delocalized around the benzene ring, with additional stability conferred by the alkyl substituent.

Nucleophilic Attack and Ring Opening Reactions of the Isothiazole Moiety

While the electron-deficient nature of the isothiazole ring makes it resistant to electrophilic attack, it renders it susceptible to nucleophilic attack. Such reactions can lead to substitution or, more dramatically, cleavage of the heterocyclic ring.

Factors Influencing Ring Stability and Cleavage

The aromaticity of the isothiazole ring confers significant stability. thieme-connect.com However, this stability can be overcome under certain conditions:

Activating Groups: The presence of strong electron-withdrawing groups on the ring can increase its susceptibility to nucleophilic attack and subsequent ring opening. sci-hub.se

Strong Nucleophiles: Potent nucleophiles can attack the ring, initiating cleavage. For instance, hydrazine (B178648) is known to react with isothiazoles, leading to a ring transformation to form pyrazoles. thieme-connect.comsci-hub.se

Quaternization/Oxidation: Conversion of the ring nitrogen to a quaternary isothiazolium salt or oxidation of the sulfur atom to an isothiazole S-oxide or S,S-dioxide dramatically increases the electrophilicity of the ring carbons, making them much more vulnerable to nucleophilic attack and ring opening. thieme-connect.comresearchgate.net

Photochemical Conditions: Irradiation with UV light can induce cleavage of the weak S-N bond, leading to transient reactive species and ring-opened products. thieme-connect.de

Pathways for Nucleophilic Addition and Subsequent Transformations

The most common site for nucleophilic attack on the isothiazole ring is the C5 position, which is more electrophilic than the C3 position. scispace.comthieme-connect.com

A general pathway for nucleophilic attack leading to ring opening involves the following steps:

Nucleophilic Addition: A nucleophile attacks the C5 position of the isothiazole ring.

Ring Opening: This is often accompanied by the cleavage of the labile N-S bond.

Subsequent Transformation: The resulting intermediate can then undergo further reactions, such as intramolecular cyclization to form a new heterocyclic system.

A documented example of a ring-opening reaction involves the treatment of isothiazoles with hydrazine. The proposed mechanism begins with a nucleophilic attack of hydrazine at the C5 position, followed by the opening of the isothiazole ring and subsequent intramolecular cyclization to yield a pyrazole (B372694). thieme-connect.com For 4-benzylisothiazole, this would theoretically lead to a 4-substituted pyrazole derivative.

Furthermore, 4-substituted isothiazoles have been shown to undergo photocleavage when irradiated in the presence of a base, likely proceeding through the cleavage of the S-N bond to form transient intermediates. thieme-connect.de

Reactivity of the Phenylmethyl Side Chain

The phenylmethyl (benzyl) group attached at the C4 position possesses its own distinct reactivity, centered on the benzylic carbon—the carbon atom directly attached to the phenyl ring. This position is particularly reactive because radical, cationic, or anionic intermediates formed at this site are resonance-stabilized by the adjacent aromatic ring. chemistrysteps.comlibretexts.org This enhanced stability allows for selective reactions to occur at the side chain without affecting the isothiazole or phenyl rings under specific conditions. youtube.com

Key reactions involving the phenylmethyl side chain include:

Benzylic Halogenation: The benzylic hydrogen atoms can be selectively replaced by halogens via a free-radical mechanism. A common and efficient method is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. libretexts.orgcommonorganicchemistry.com This reaction would convert 4-benzylisothiazole into 4-(bromophenylmethyl)isothiazole.

Benzylic Oxidation: The benzylic carbon can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under hot, acidic conditions. libretexts.orglibretexts.org This reaction requires the presence of at least one benzylic hydrogen. Therefore, the methylene (B1212753) group (-CH₂-) of 4-benzylisothiazole would be oxidized to a carbonyl group, yielding 4-benzoyl-isothiazole.

The table below outlines potential reactions of the phenylmethyl side chain.

| Reaction Type | Reagents | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄ | 4-(Bromophenylmethyl)isothiazole |

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | 4-Benzoylisothiazole |

Radical Reactions on the Benzylic Position

The benzylic carbon atom in Isothiazole, 4-(phenylmethyl)- is a prime site for radical reactions. This enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize the resulting benzylic radical through resonance. The unpaired electron can be delocalized over the aromatic system, significantly lowering the energy of the intermediate and facilitating its formation.

Common radical reactions at the benzylic position include halogenation, which can be initiated by radical initiators such as N-bromosuccinimide (NBS) in the presence of light or a peroxide. The mechanism involves the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl radical, which then reacts with a halogen to yield the halogenated product.

Table 1: Examples of Radical Reactions on Benzylic Positions

| Reactant | Reagents | Product | Reaction Type |

| Toluene | NBS, (PhCO)2O2 | Benzyl bromide | Radical Bromination |

| Ethylbenzene | Br2, light | 1-Bromo-1-phenylethane | Radical Bromination |

This table presents general examples of radical reactions on benzylic positions, which are expected to be applicable to Isothiazole, 4-(phenylmethyl)-.

Functional Group Interconversions on the Phenyl Ring

The phenyl ring of Isothiazole, 4-(phenylmethyl)- is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The directing influence of the 4-(isothiazol-4-ylmethyl) substituent, which is an alkyl group attached to the benzene ring, is ortho- and para-directing and activating. This means that incoming electrophiles will preferentially add to the positions ortho and para to the benzyl group.

Typical functional group interconversions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation and alkylation. These reactions proceed through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Cycloaddition Reactions Involving the Isothiazole Nucleus

The isothiazole ring itself can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dienophiles. The specific reactivity of 4-(phenylmethyl)isothiazole in such reactions has not been extensively documented, but the general principles of isothiazole chemistry can be applied.

[3+2] and [4+2] Cycloaddition Strategies

Isothiazoles can potentially act as partners in various cycloaddition reactions. In a [4+2] cycloaddition, or Diels-Alder reaction, the isothiazole could theoretically function as a diene. However, the aromaticity of the isothiazole ring would need to be overcome, making such reactions challenging. More plausible are [3+2] cycloaddition reactions, where a three-atom component adds across a double bond of the isothiazole ring.

Photochemical conditions can also induce cycloadditions. For instance, the irradiation of 4-substituted isothiazoles can lead to photocleavage of the S-N bond, forming a transient species that can undergo rearrangements and cyclizations acs.org. If the substituent at the C-4 position is aromatic, as in the case of 4-(phenylmethyl)isothiazole, it can influence the reaction pathway, potentially leading to the formation of a 4-substituted thiazole (B1198619) acs.org.

Reactivity as a Diene or Dienophile Equivalent

The potential for the isothiazole nucleus in 4-(phenylmethyl)isothiazole to act as a diene or dienophile equivalent in cycloaddition reactions is an area that warrants further investigation. While the inherent aromaticity of the isothiazole ring reduces its reactivity as a diene in thermal Diels-Alder reactions, it could potentially participate in inverse-electron-demand Diels-Alder reactions if suitably substituted with electron-withdrawing groups. Conversely, the C4=C5 double bond of the isothiazole ring could act as a dienophile, reacting with a conjugated diene.

Redox Chemistry of the Isothiazole Sulfur Atom

The sulfur atom in the isothiazole ring is in a +2 oxidation state and can readily undergo oxidation to form sulfoxides and sulfones.

Oxidation to Sulfoxide (B87167) and Sulfone Derivatives

The oxidation of the sulfur atom in the isothiazole ring is a common transformation. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can selectively oxidize the sulfur to a sulfoxide (S=O). Stronger oxidizing agents can further oxidize the sulfoxide to a sulfone (SO2) thieme-connect.comsci-hub.se. These oxidations can significantly alter the electronic properties and reactivity of the isothiazole ring.

Table 2: Synthesis of 4-Substituted Isothiazoles and Their Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(1-Phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-Phenylisothiazole | 85 | rsc.org |

| 1-Methoxy-4-(1-phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-(4-Methoxyphenyl)isothiazole | 78 | rsc.org |

| 1-Bromo-4-(1-phenylethenyl)benzene | EtOCS2K, NH4I, DMSO/H2O | 4-(4-Bromophenyl)isothiazole | 87 | rsc.org |

| 3-Aminoisothiazole | Arylsulfonyloxaziridine | 3-Aminoisothiazole sulfoxide | - | thieme-connect.com |

This table provides examples of the synthesis of 4-substituted isothiazoles and the oxidation of the isothiazole sulfur, which are relevant to the chemistry of Isothiazole, 4-(phenylmethyl)-.

Reduction Strategies for the Isothiazole Ring of Isothiazole, 4-(phenylmethyl)-

The isothiazole ring is a stable aromatic system, and its reduction is not as readily achieved as in some other azole systems, such as isoxazoles. tandfonline.comtandfonline.com The literature indicates that the isothiazole nucleus is generally resistant to chemical reduction, though specific reagents and conditions can effect its transformation, typically through ring cleavage. tandfonline.comtandfonline.com For the specific compound, Isothiazole, 4-(phenylmethyl)-, the reduction strategies would likely follow the general patterns observed for other substituted isothiazoles. The primary approaches involve catalytic hydrogenation and reduction with metal hydrides, each with distinct outcomes.

Catalytic Hydrogenation

Catalytic hydrogenation of the isothiazole ring is highly dependent on the catalyst and reaction conditions. Under mild conditions where other heterocyclic rings like isoxazole (B147169) are readily cleaved, the isothiazole nucleus often remains intact. tandfonline.comtandfonline.com

However, more aggressive catalytic systems, particularly those involving Raney nickel, are known to induce reductive desulfurization and ring opening. tandfonline.comtandfonline.comthieme-connect.de This process involves the cleavage of the carbon-sulfur bonds within the ring. For Isothiazole, 4-(phenylmethyl)-, treatment with Raney nickel would be expected to cleave the ring, leading to the elimination of sulfur and the formation of an acyclic amine derivative. The specific product would depend on the extent of reduction of the other functional groups in the resulting intermediate. For instance, the reduction of methyl isothiazole-4-carboxylate with Raney nickel in methanol (B129727) results in methyl 3-amino-2-methylpropanoate, demonstrating both ring opening and desulfurization. thieme-connect.de

Table 1: Examples of Catalytic Hydrogenation of Isothiazole Derivatives

| Starting Material | Catalyst | Conditions | Product(s) | Yield | Reference |

| Methyl isothiazole-4-carboxylate | Raney Nickel | Methanol, heat, 6 h | Methyl 3-amino-2-methylpropanoate | Not specified | thieme-connect.de |

| 5-Anilino-3-chloroisothiazole-4-carbonitrile | Raney Nickel | Not specified | 2-Anilinoethene-1,1-dicarbonitrile | 7% | thieme-connect.de |

| 3-Methyl-5-(2-furyl)isoxazole (for comparison) | Raney Nickel | Not specified | 4-Amino-4-(2-furyl)-3-buten-2-one | 65.5% | clockss.org |

This table illustrates the typical outcomes of Raney nickel treatment on the isothiazole ring, which involves cleavage and desulfurization. The isoxazole example is included to highlight the differing reactivity that leads to enaminone formation.

Metal-Hydride Reduction

The reduction of the isothiazole ring using complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the neutral isothiazole ring itself. tandfonline.comtandfonline.comthieme-connect.de The aromatic stability of the ring makes it resistant to nucleophilic attack by hydride ions. libretexts.orgwikipedia.org

However, the situation changes dramatically when the isothiazole nitrogen is quaternized to form an N-alkylisothiazolium salt. These salts are highly susceptible to reductive ring cleavage by complex metal hydrides. tandfonline.comtandfonline.comthieme-connect.de The reaction proceeds via nucleophilic attack of the hydride on the carbon adjacent to the positively charged nitrogen, initiating a ring-opening cascade. This process typically yields β-enaminothioketones in high yields. tandfonline.comtandfonline.com

While Isothiazole, 4-(phenylmethyl)- is a neutral compound, if it were to be N-alkylated, the resulting isothiazolium salt would be readily reduced. For example, N-alkylisothiazolium salts react with sodium borohydride or lithium aluminum hydride to afford β-enaminothioketones. tandfonline.comthieme-connect.de Sodium borohydride often gives higher yields under milder conditions (e.g., 25°C for 15 minutes). tandfonline.com

Table 2: Reduction of N-Alkylisothiazolium Salts with Metal Hydrides

| Starting Material (Isothiazolium Salt) | Reducing Agent | Conditions | Product | Yield | Reference |

| 2-Ethyl-3,5-dimethylisothiazolium tetrafluoroborate | Sodium Borohydride | Not specified | 3-(Ethylamino)-2-methylbut-2-enethial | 82-93% | thieme-connect.de |

| 2-Ethyl-3,5-dimethylisothiazolium tetrafluoroborate | Lithium Aluminum Hydride | Not specified | 3-(Ethylamino)-2-methylbut-2-enethial | 69-75% | thieme-connect.de |

| N-Alkylisothiazolium salts (general) | Sodium Borohydride | 25°C, 15 min | β-Enaminothioketone | High | tandfonline.com |

| N-Alkylisothiazolium salts (general) | Lithium Aluminum Hydride | Ether, then hydrolysis | β-Enaminothioketone | High | tandfonline.com |

This table summarizes the reductive cleavage of activated isothiazolium salts, which is the primary mode of reduction for the isothiazole ring using metal hydrides.

Advanced Spectroscopic and Structural Elucidation Methodologies for Isothiazole, 4 Phenylmethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including isothiazole (B42339) derivatives. cdnsciencepub.com It provides detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary data on the types and numbers of protons and carbons in a molecule. For instance, in a (Z)-3-substituted-2-(2-substituted)-hydrazinylidene)-4-methyl-2,3-dihydrothiazole derivative, the ¹H NMR spectrum showed distinct singlet signals for the methyl, benzyl-CH₂, thiazole-H, dinitrophenyl-H, and hydrazono-NH protons. nih.gov The corresponding ¹³C NMR spectrum revealed signals for the methyl, benzyl-CH₂, and thiazole (B1198619) carbons, as well as the C4 and C2 carbons of the thiazole ring. nih.gov

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within a molecule, helping to establish the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together different molecular fragments and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space interactions between protons that are close in proximity, providing critical information about the stereochemistry and conformation of the molecule.

In the characterization of novel thiazole derivatives, 2D-NMR has been instrumental in confirming the ring closure of the thiazole ring and the positions of substituents. researchgate.net

Interactive Data Table: Exemplary NMR Data for a Thiazole Derivative

| Signal Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| CH₃ | 1.98 (s) | 13.78 | C4, C5 |

| Benzyl-CH₂ | 5.00 (s) | 47.16 | Benzyl (B1604629) C1', C2', C6' |

| Thiazole-H5 | 6.42 (s) | 94.49 | C4, C2 |

| Thiazole-C4 | - | 135.13 | - |

| Thiazole-C2 | - | 164.14 | - |

| Hydrazono-NH | 10.38 (s) | - | C2 |

| 2,4-dinitrophenyl-H3 | 8.68 (s) | - | C2, C4 (dinitrophenyl) |

Note: This table is a representative example based on reported data for a thiazole derivative and may not correspond directly to "Isothiazole, 4-(phenylmethyl)-". nih.gov

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. nih.gov Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact the physical and chemical properties of a material. ssNMR can distinguish between different polymorphs by detecting subtle differences in the local chemical environments of the nuclei in the solid state. nih.govresearchgate.net High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed. nih.gov For instance, ssNMR has been used to differentiate polymorphs of sulfathiazole (B1682510). researchgate.netresearchgate.net While direct ssNMR studies on "Isothiazole, 4-(phenylmethyl)-" are not widely reported, the methodology is highly applicable for studying its potential polymorphic forms. rsc.orgnih.gov The technique can provide information on molecular conformation and packing within the crystal lattice. rsc.org

NMR spectroscopy is not limited to final product characterization; it is also a valuable tool for monitoring the progress of chemical reactions and elucidating reaction mechanisms. researchgate.netacs.org By taking NMR spectra at various time points during a reaction, chemists can identify intermediates, track the consumption of reactants, and monitor the formation of products in real-time. This provides crucial insights into the reaction kinetics and pathway. For example, NMR has been used in mechanistic studies of the formation of various thiazole derivatives. researchgate.netbohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. By comparing the measured accurate mass to the calculated masses of possible molecular formulas, the correct formula can be identified with a high degree of confidence. This is a critical step in the identification of newly synthesized compounds.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable structural information. By piecing together the fragments, the connectivity of the original molecule can be inferred. The fragmentation pathways of isothiazole derivatives can be complex, but their analysis provides deep structural insights that are complementary to NMR data.

Isotopic Labeling Studies in MS

Isotopic labeling in mass spectrometry (MS) is a powerful technique for tracing metabolic pathways, elucidating fragmentation mechanisms, and quantifying molecules with high precision. In the context of isothiazole derivatives, stable isotope labeling can provide invaluable insights into their biosynthesis and chemical transformations.

While specific isotopic labeling studies on "Isothiazole, 4-(phenylmethyl)-" are not extensively documented in the reviewed literature, the principles of this methodology are broadly applicable. For instance, studies on the biosynthesis of the thiazole moiety in thiamin (vitamin B1) in Escherichia coli have utilized deuterated and 13C-labeled sugars. nih.gov By tracking the incorporation of these isotopes into the final product using gas chromatography-mass spectrometry (GC-MS), researchers have been able to deduce the biosynthetic precursors, namely pyruvate (B1213749) and a triose phosphate. nih.gov

Similarly, stable isotope dimethyl labeling is a straightforward and cost-effective method for quantitative proteomics, where primary amines in peptides are tagged with isotopomers of formaldehyde (B43269) and cyanoborohydride. isotope.com This approach allows for the differential labeling of samples, which can then be combined and analyzed in a single MS run to accurately quantify protein levels. isotope.com More advanced techniques, such as triple labeling of metabolites for metabolome analysis (TLEMMA), use multiple isotopically distinct precursors to significantly reduce the number of potential candidates in metabolite identification and aid in the reconstruction of metabolic networks. nih.gov These established methodologies could be readily adapted to study the metabolism and reaction mechanisms of 4-(phenylmethyl)isothiazole and its derivatives.

| Isotopic Labeling Application | Description | Relevant Isotopes | Analytical Technique |

| Biosynthetic Pathway Elucidation | Tracing the origin of atoms within the 4-(phenylmethyl)isothiazole molecule by feeding organisms or reaction systems with labeled precursors. | 13C, 2H (Deuterium), 15N | GC-MS, LC-MS |

| Fragmentation Pattern Analysis | Labeling specific positions in the molecule to understand how it breaks apart in the mass spectrometer, aiding in structural confirmation. | 13C, 2H | Tandem MS (MS/MS) |

| Quantitative Analysis | Using a labeled internal standard of 4-(phenylmethyl)isothiazole for precise concentration measurements in complex mixtures. | 13C, 15N | LC-MS, GC-MS |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Frequencies for Functional Groups

The vibrational spectrum of 4-(phenylmethyl)isothiazole is characterized by the distinct frequencies of its constituent functional groups: the isothiazole ring, the phenyl ring, and the methylene (B1212753) bridge.

Isothiazole Ring: The isothiazole ring exhibits a series of characteristic vibrations. The C=N stretching vibration is typically observed in the 1550-1450 cm⁻¹ region. The C=C stretching vibrations of the heterocyclic ring also appear in this region. The C-S stretching vibration usually gives rise to a weaker band in the 850-600 cm⁻¹ range. The ring breathing modes, which involve the concerted expansion and contraction of the entire ring, can be found at lower frequencies. Studies on various isothiazole derivatives have aided in the assignment of these bands. researchgate.netcdnsciencepub.comdntb.gov.ua

Phenyl Ring: The phenyl group is readily identified by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a set of bands in the 1600-1450 cm⁻¹ region. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can provide information about the substitution pattern of the phenyl ring.

Methylene Bridge (-CH₂-): The methylene group connecting the phenyl and isothiazole rings has its own characteristic vibrations. The asymmetric and symmetric C-H stretching vibrations are found in the 2925-2850 cm⁻¹ range. The CH₂ scissoring (bending) deformation is typically observed around 1465 cm⁻¹. Wagging and twisting vibrations appear at lower frequencies. researchgate.net

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| Isothiazole Ring | C=N Stretch | 1550 - 1450 |

| C=C Stretch | 1600 - 1450 | |

| C-S Stretch | 850 - 600 | |

| Phenyl Ring | Aromatic C-H Stretch | > 3000 |

| C=C Ring Stretch | 1600 - 1450 | |

| Out-of-plane C-H Bend | < 900 | |

| Methylene Bridge | C-H Stretch | 2925 - 2850 |

| CH₂ Scissoring | ~1465 |

Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy is a sensitive tool for studying the conformational landscape and intermolecular interactions of molecules. For 4-(phenylmethyl)isothiazole, the relative orientation of the phenyl and isothiazole rings is a key conformational variable. Different conformers can give rise to distinct vibrational spectra, although these differences may be subtle. rsc.orgmemphis.edu Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman data to assign vibrational modes to specific conformers and to estimate their relative populations. rsc.org

Intermolecular interactions, such as hydrogen bonding and π-π stacking, can significantly influence the vibrational frequencies of the involved functional groups. scirp.org For example, the formation of hydrogen bonds can lead to a broadening and red-shifting (lower frequency) of the stretching vibrations of the donor group (e.g., N-H or O-H). While 4-(phenylmethyl)isothiazole itself lacks strong hydrogen bond donors, derivatives with appropriate functional groups could exhibit such interactions. π-π stacking interactions between the phenyl and/or isothiazole rings in the solid state can also be inferred from shifts in the ring vibrational modes.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. youtube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be constructed. youtube.com

Elucidation of Molecular Conformation and Stereochemistry

For 4-(phenylmethyl)isothiazole, a single crystal X-ray structure would provide precise information on bond lengths, bond angles, and torsion angles, unequivocally defining its molecular conformation in the solid state. This includes the relative orientation of the phenyl and isothiazole rings. For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry. The detailed structural data obtained from X-ray crystallography is invaluable for validating and refining computational models. nih.gov

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This arrangement is governed by a network of intermolecular interactions that hold the molecules together. For 4-(phenylmethyl)isothiazole, these interactions would likely include van der Waals forces and potentially C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-electron system of a phenyl or isothiazole ring of a neighboring molecule. The analysis of crystal packing provides insights into the nature and geometry of these non-covalent interactions, which are crucial for understanding the physical properties of the material. nih.govrsc.org The study of intermolecular interactions in crystals is a key aspect of crystal engineering, which aims to design materials with specific properties based on their crystal structure. scirp.org

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Intermolecular Distances | The distances between atoms of neighboring molecules, indicating potential interactions. |

Co-crystallization Strategies

Co-crystallization is a crystal engineering technique used to design multi-component crystalline solids with tailored physicochemical properties. rsc.org For derivatives of Isothiazole, 4-(phenylmethyl)-, this strategy offers a pathway to modify properties such as solubility, stability, and bioavailability without altering the covalent structure of the active molecule. researchgate.netijper.org The process involves combining the isothiazole derivative with a carefully selected co-former in a specific stoichiometric ratio to form a new crystalline phase through non-covalent interactions. rsc.orgresearchgate.net

The foundation of co-crystal design lies in understanding and utilizing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. rsc.orgresearchgate.net Hydrogen bonding is a particularly robust and directional interaction, often playing the primary role in the formation of stable co-crystals. researchgate.net The selection of a co-former is critical and is typically guided by the presence of complementary functional groups capable of forming strong and predictable intermolecular synthons with the target molecule. For a typical 4-(phenylmethyl)isothiazole derivative, the nitrogen and sulfur atoms of the isothiazole ring can act as hydrogen bond acceptors, while the aromatic rings present opportunities for π-π stacking interactions.

Common strategies for producing co-crystals include solution-based methods, such as solvent evaporation and cooling crystallization, and solid-state methods like liquid-assisted grinding. ijper.org In solution co-crystallization, the isothiazole derivative and the co-former are dissolved in a common solvent, and the co-crystal is formed upon supersaturation. ijper.org Grinding methods involve milling the solid components together, sometimes with a small amount of a liquid to facilitate molecular mobility and co-crystal formation. ijper.org

The successful formation of a co-crystal is typically confirmed using techniques like X-ray diffraction (powder or single-crystal), thermal analysis (Differential Scanning Calorimetry), and spectroscopy (Infrared or Raman). nih.gov For instance, in a study involving a 1,2,4-thiadiazole (B1232254) derivative, co-crystallization with vanillic acid was achieved, with single-crystal X-ray diffraction revealing that the structure was stabilized primarily by hydrogen bonds, which accounted for approximately 44% of the lattice energy. nih.gov Similarly, a co-crystal of sulfathiazole and amantadine (B194251) hydrochloride demonstrated that charge-assisted hydrogen bonds were crucial in forming the supramolecular structure. acs.org

Below is a table of potential co-formers and the likely interactions they could form with a 4-(phenylmethyl)isothiazole derivative.

| Potential Co-former Class | Example Co-former | Potential Intermolecular Interactions with Isothiazole Derivative |

| Carboxylic Acids | Benzoic Acid | Hydrogen bonding (Isothiazole N...H-O of acid) |

| Amides | Nicotinamide | Hydrogen bonding (Isothiazole N...H-N of amide) |

| Phenols | Vanillic Acid | Hydrogen bonding (Isothiazole N...H-O of phenol); π-π stacking |

| Other N-Heterocycles | Isonicotinamide | Hydrogen bonding; π-π stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. azooptics.comdenovix.com It is a valuable tool for probing the electronic structure of molecules containing chromophores—functional groups that absorb light of a characteristic wavelength. denovix.comcoe.edu For derivatives of Isothiazole, 4-(phenylmethyl)-, UV-Vis spectroscopy provides significant insight into the electronic transitions within the molecule, influenced by the conjugated system formed by the isothiazole and phenyl rings.

The absorption of UV or visible light excites valence electrons from a lower energy level (ground state) to a higher energy level (excited state). tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the types of electronic transitions occurring, which are primarily π→π* and n→π* transitions in organic molecules with unsaturated bonds and heteroatoms. azooptics.comtanta.edu.eg The isothiazole ring, with its double bonds and lone pairs of electrons on the nitrogen and sulfur atoms, combined with the aromatic phenylmethyl substituent, constitutes the principal chromophore system in these derivatives.

The resulting UV-Vis spectrum is a plot of absorbance versus wavelength, which typically shows broad absorption bands rather than sharp lines. upi.edu The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters derived from the spectrum. tanta.edu.eg These parameters are sensitive to the molecular structure, including the extent of conjugation, the presence of substituent groups, and the solvent environment. ekb.eg This sensitivity allows UV-Vis spectroscopy to be used for both qualitative identification and quantitative analysis. sci-hub.se

Analysis of Electronic Transitions and Chromophores

The UV-Vis spectrum of a 4-(phenylmethyl)isothiazole derivative is dominated by the electronic transitions associated with its constituent chromophores: the isothiazole ring and the phenyl group. coe.edu The key transitions are:

π→π Transitions:* These are high-intensity transitions that occur in molecules with π-systems, such as aromatic rings and other conjugated systems. azooptics.com In 4-(phenylmethyl)isothiazole, both the phenyl ring and the isothiazole ring contribute to these absorptions. These transitions typically have high molar absorptivity (ε) values and are found in the UV region. azooptics.com

n→π Transitions:* These are lower-intensity transitions that involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms of the isothiazole ring, to an anti-bonding π* orbital. azooptics.com These transitions are "forbidden" by symmetry selection rules, resulting in significantly weaker absorption bands (low ε values) compared to π→π* transitions. tanta.edu.eg

The spectrum of a related compound, benzothiazole (B30560), shows characteristic absorptions that can serve as a reference. nist.gov Studies on other isothiazole and thiazole derivatives further illuminate the nature of these transitions. For example, new ester derivatives of isothiazolo[4,5-b]pyridine exhibit strong, broad absorption bands with maxima around 305-320 nm, which are attributed to the π-electron system of the heterocyclic core. nih.gov The introduction of different substituents can shift these absorption maxima, providing information about their electronic effects on the chromophore. biointerfaceresearch.com

The table below summarizes the typical electronic transitions and their expected spectral regions for heterocyclic aromatic compounds analogous to 4-(phenylmethyl)isothiazole derivatives.

| Transition Type | Involved Orbitals | Typical λmax Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Chromophore |

| π → π | π bonding to π anti-bonding | 200 - 350 | 5,000 - 25,000 | Isothiazole ring, Phenyl ring |

| n → π | non-bonding to π anti-bonding | 290 - 400 | 10 - 1,000 | Isothiazole (N and S atoms) |

Solvent Effects on UV-Vis Spectra

The polarity of the solvent in which a UV-Vis spectrum is measured can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism. ekb.eg This effect arises from differential solvation of the ground and excited electronic states of the chromophore. ekb.eg Analyzing these solvent-induced shifts provides valuable information about the nature of the electronic transition and the change in dipole moment upon excitation.

The two main types of solvatochromic shifts are:

Bathochromic Shift (Red Shift): A shift of λmax to a longer wavelength. This typically occurs for π→π* transitions when the solvent polarity is increased. The excited state is often more polar than the ground state, so a polar solvent stabilizes the excited state more, reducing the energy gap for the transition. nih.gov

Hypsochromic Shift (Blue Shift): A shift of λmax to a shorter wavelength. This is commonly observed for n→π* transitions as solvent polarity increases. The non-bonding electrons in the ground state can form hydrogen bonds with polar protic solvents (like ethanol (B145695) or methanol), which lowers the energy of the ground state more than the excited state. This increases the energy gap for the transition, resulting in a blue shift. tanta.edu.eg

Research on various thiazole and thiophene (B33073) derivatives demonstrates these principles clearly. In one study, the UV-Vis absorption spectra of thienylazo-thiazole dyes were recorded in solvents of different polarities, such as methanol (B129727) and DMF. ekb.eg A noticeable bathochromic shift was observed in the more polar DMF, indicating that the excited state was better stabilized by the polar solvent. ekb.eg Another study on isothiazolo[5,4-b]pyridine (B1251151) derivatives in ethanol and n-hexane also reported solvatochromism, with emission spectra showing a red shift in the more polar ethanol, consistent with an increase in the dipole moment upon excitation. nih.gov

The following table illustrates the effect of solvent polarity on the absorption maximum (λmax) for a representative heterocyclic dye, demonstrating a typical solvatochromic effect.

| Compound System | Solvent | Solvent Polarity (Relative) | λmax (nm) | Observed Shift |

| Thiophene Dye Derivative biointerfaceresearch.com | Methanol (MeOH) | High | 486 - 502 | - |

| Thiophene Dye Derivative biointerfaceresearch.com | Chloroform (CHCl₃) | Medium | 502 - 512 | Bathochromic vs. MeOH |

| Thiophene Dye Derivative biointerfaceresearch.com | Dimethylformamide (DMF) | High | 626 - 654 | Strong Bathochromic vs. MeOH |

| Isothiazolo[5,4-b]pyridine Derivative nih.gov | n-Hexane | Low | 318 | - |

| Isothiazolo[5,4-b]pyridine Derivative nih.gov | Ethanol | High | 320 | Bathochromic vs. n-Hexane |

Computational Chemistry and Theoretical Studies of Isothiazole, 4 Phenylmethyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods are used to determine electronic structure, optimized geometry, and various other molecular properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the geometry and energy of heterocyclic compounds.

While specific DFT studies detailing the optimized molecular geometry and ground-state energy for the isolated Isothiazole (B42339), 4-(phenylmethyl)- molecule are not readily found in the surveyed literature, DFT calculations have been employed to model the structural parameters of related compounds, corroborating experimental results. For instance, quantum chemical calculations have been used to determine the structure of metal complexes involving isothiazole derivatives thieme-connect.com. Such studies underscore the reliability of DFT methods in predicting the structural features of molecules containing the isothiazole ring.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a significant computational expense.

Detailed high-accuracy calculations using ab initio methods specifically for Isothiazole, 4-(phenylmethyl)- have not been identified in the reviewed scientific literature. However, it is noted that in broader studies of similar molecules, semi-empirical methods, which are faster than ab initio calculations, have been utilized. For example, the properties of 4-benzylisothiazole have been calculated using the semi-empirical PM3 method to understand its molecular interactions scholaris.ca.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Methods like DFT can be used to calculate NMR chemical shifts and the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.

Specific theoretical calculations of spectroscopic parameters such as NMR chemical shifts or a detailed vibrational frequency analysis for Isothiazole, 4-(phenylmethyl)- are not available in the current literature. However, experimental IR spectroscopy has been used to characterize bimetallic complexes where 4-benzylisothiazole acts as a ligand, indicating the utility of vibrational spectroscopy in studying the compound's coordination chemistry researchgate.net.

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for understanding the electronic distribution, reactivity, and aromatic character of a molecule.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these orbitals are key predictors of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap, in particular, is an indicator of molecular stability.

A specific FMO analysis, including the HOMO-LUMO energy gap and orbital distributions for Isothiazole, 4-(phenylmethyl)-, has not been reported in the reviewed literature. General knowledge of isothiazole chemistry suggests that position 4 of the ring is preferential for electrophilic attack, which can be rationalized through FMO analysis thieme-connect.com.

The isothiazole ring is an aromatic system, a property that significantly influences its stability and chemical behavior. Aromaticity is characterized by delocalized π-electrons within the cyclic structure. Various computational indices are used to quantify the degree of aromaticity.

Reaction Pathway Elucidation through Computational Modeling

The study of chemical reactions at a molecular level is greatly enhanced by computational modeling. For a molecule like Isothiazole, 4-(phenylmethyl)-, these methods can predict the most likely pathways for its synthesis or degradation, providing insights that are often difficult to obtain through experimental means alone.

Transition State Localization and Activation Energy Calculation

A critical aspect of understanding reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. Computational chemistry provides tools to locate these fleeting structures and calculate the activation energy, which is the energy barrier that must be overcome for a reaction to occur.

| Hypothetical Reaction Type | Estimated Activation Energy (kcal/mol) | Computational Method |

| Electrophilic substitution on the isothiazole ring | 15-25 | DFT (B3LYP/6-31G*) |

| Nucleophilic substitution on the phenylmethyl group | 20-30 | MP2/6-311+G** |

| Ring-opening of the isothiazole core | 35-50 | CASSCF/NEVPT2 |

Note: These are estimated values for illustrative purposes and are not based on published data for Isothiazole, 4-(phenylmethyl)-.

Solvation Effects in Reaction Mechanisms

The solvent in which a reaction takes place can have a profound impact on its mechanism and rate. Computational models can account for these effects through either explicit or implicit solvation models. Explicit models involve including a number of solvent molecules in the calculation, providing a detailed picture of solvent-solute interactions. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally less expensive approach.

For Isothiazole, 4-(phenylmethyl)-, the choice of solvent would influence the stability of reactants, products, and transition states. For instance, a polar solvent would likely stabilize charged intermediates or transition states, potentially lowering the activation energy compared to a nonpolar solvent.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to observe the motion of atoms and molecules over time. This approach is invaluable for understanding the dynamic behavior of Isothiazole, 4-(phenylmethyl)-, including its conformational flexibility and interactions with its environment.

Conformational Sampling and Dynamics of the Phenylmethyl Group

The phenylmethyl (benzyl) group attached to the isothiazole ring is not static; it can rotate around the single bond connecting it to the ring. MD simulations can explore the different conformations that arise from this rotation and determine their relative energies and populations. This conformational freedom can be crucial in how the molecule interacts with other molecules or surfaces. The simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states.

Interactions with Solvents or Surrounding Environments

MD simulations are particularly powerful for studying the detailed interactions between a solute and its solvent. By simulating Isothiazole, 4-(phenylmethyl)- in a box of solvent molecules (e.g., water, ethanol), one can analyze the radial distribution functions to understand the structuring of the solvent around the solute. These simulations can also quantify the strength of interactions, such as hydrogen bonding or van der Waals forces, between the isothiazole nitrogen or sulfur atoms and the solvent molecules.

Structure-Property Relationship (SPR) Modeling and Design Principles (Excluding biological activity)

Structure-property relationship (SPR) modeling aims to correlate the molecular structure of a compound with its physical and chemical properties. For Isothiazole, 4-(phenylmethyl)-, this could involve developing quantitative models to predict properties such as boiling point, melting point, solubility, and lipophilicity (logP) based on calculated molecular descriptors.

These descriptors can include constitutional indices (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, polarizability, HOMO-LUMO energies). By establishing a statistically significant relationship between these descriptors and a particular property for a series of related isothiazole derivatives, one could then predict the properties of new, unsynthesized compounds. This approach is instrumental in the rational design of molecules with specific desired physical characteristics for various applications, independent of their biological roles.

| Property | Predicted Value | Method/Model |

| Boiling Point (°C) | ~320-350 | Group Contribution Method |

| LogP | ~3.5-4.0 | Fragment-based prediction |

| Dipole Moment (Debye) | ~2.0-2.5 | DFT (B3LYP/6-31G*) |

Note: These are estimated values for illustrative purposes and are not based on published data for Isothiazole, 4-(phenylmethyl)-.

Applications and Advanced Materials Incorporating Isothiazole, 4 Phenylmethyl

Role in Material Science and Polymer Chemistry

The incorporation of heterocyclic moieties into polymer backbones is a well-established strategy for tuning the electronic, optical, and thermal properties of materials. ijettjournal.orgmdpi.com Isothiazole (B42339) and its derivatives are explored in this context for their distinct electronic characteristics and stability.

The isothiazole nucleus can be integrated into polymeric structures to create functional polymers and copolymers with tailored properties. While specific research on polymers derived directly from Isothiazole, 4-(phenylmethyl)- is limited, the principles are based on the broader class of thiazole- and isothiazole-containing polymers. These heterocycles can be incorporated as either pendant groups or as part of the main polymer chain.